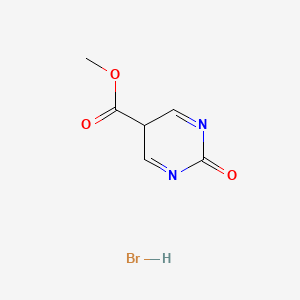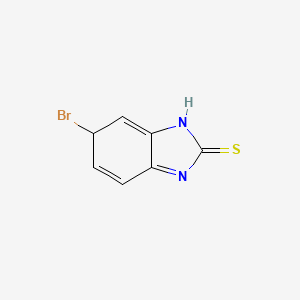
6-Chloro-2-undecylquinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-2-undecylquinoxaline is a nitrogen-containing heterocyclic compound belonging to the quinoxaline family.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-undecylquinoxaline typically involves the reaction of 2-undecylquinoxaline with a chlorinating agent. One common method is the nucleophilic substitution reaction where 2-undecylquinoxaline is treated with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chloro group at the 6th position . The reaction is usually carried out under reflux conditions in an inert solvent such as dichloromethane or chloroform.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar chlorination reactions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or column chromatography to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions
6-Chloro-2-undecylquinoxaline can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 6th position can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The quinoxaline ring can be subjected to oxidation or reduction reactions, leading to the formation of quinoxaline N-oxides or dihydroquinoxalines, respectively.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Nucleophilic Substitution: Formation of substituted quinoxalines with various functional groups.
Oxidation: Formation of quinoxaline N-oxides.
Reduction: Formation of dihydroquinoxalines.
科学的研究の応用
Medicinal Chemistry: It has shown promise as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Agriculture: The compound can be used as a pesticide or fungicide due to its bioactive properties.
Materials Science: It can be utilized in the development of organic semiconductors and light-emitting devices.
作用機序
The mechanism of action of 6-Chloro-2-undecylquinoxaline involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity . In anticancer applications, it can induce apoptosis in cancer cells by targeting specific signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.
類似化合物との比較
Similar Compounds
6-Chloro-2-phenoxyquinoxaline: Another quinoxaline derivative with a phenoxy group instead of an undecyl chain.
2,6-Dichloroquinoxaline: A derivative with two chloro groups at the 2nd and 6th positions.
2-Undecylquinoxaline: The parent compound without the chloro substitution.
Uniqueness
6-Chloro-2-undecylquinoxaline is unique due to the presence of both a long undecyl chain and a chloro group, which can impart specific lipophilic and electronic properties. This combination can enhance its bioactivity and make it suitable for specific applications where other quinoxaline derivatives may not be as effective.
特性
分子式 |
C19H27ClN2 |
|---|---|
分子量 |
318.9 g/mol |
IUPAC名 |
6-chloro-2-undecylquinoxaline |
InChI |
InChI=1S/C19H27ClN2/c1-2-3-4-5-6-7-8-9-10-11-17-15-21-19-14-16(20)12-13-18(19)22-17/h12-15H,2-11H2,1H3 |
InChIキー |
WJEZHVVNUJRVOR-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC1=CN=C2C=C(C=CC2=N1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-[(2R)-4,4-diethoxy-2-(hydroxymethyl)butyl]-2-imino-5H-purin-6-one](/img/structure/B12343400.png)
![1-[(2R,6S)-6-(hydroxymethyl)morpholin-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12343404.png)
![N-{[4-(difluoromethoxy)phenyl]methylidene}hydroxylamine](/img/structure/B12343421.png)
![diethyl 2-acetamido-2-[(2-oxo-4aH-quinolin-4-yl)methyl]propanedioate](/img/structure/B12343424.png)

![N-{3-[ethyl(3-methylphenyl)amino]propyl}-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B12343442.png)





![11-[(2-Methylphenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12343478.png)


